3-butoxy-N-(4-iodophenyl)benzamide
Description
3-butoxy-N-(4-iodophenyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the 3-position of the benzoyl ring and an iodophenyl group at the para-position of the aniline moiety.
Properties
Molecular Formula |
C17H18INO2 |
|---|---|
Molecular Weight |
395.23g/mol |
IUPAC Name |
3-butoxy-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-16-6-4-5-13(12-16)17(20)19-15-9-7-14(18)8-10-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
InChI Key |
MYTJPYLTRAMCLQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The physicochemical and biological properties of benzamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Position and Size: The butoxy group in 3-butoxy-N-(4-iodophenyl)benzamide provides greater lipophilicity compared to smaller alkoxy groups (e.g., methoxy in Rip-B or ethoxy in 2-ethoxy-N-(4-iodophenyl)benzamide). This may enhance membrane permeability in biological systems . Notably, halogen size (iodine vs. fluorine/chlorine) showed negligible impact in maleimide-based inhibitors , though scaffold differences limit direct extrapolation.
Synthetic Efficiency :
- Conventional refluxing vs. ultrasonic irradiation methods significantly affect reaction yields and times. For example, ultrasonic methods reduced synthesis times for 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)benzamide derivatives by 50–70% compared to refluxing .
Polymorphism and Crystallography :
- Analogs like 2-iodo-N-(4-bromophenyl)benzamide exhibit polymorphism, with forms IA and IB differing in weak interactions (C–H···O, halogen bonding) . Similar behavior is plausible for this compound due to its iodine substituent.
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